

Cyclamidomycin (Desdanine) chemical structure and properties

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Compound of Interest

Compound Name: *Cyclamidomycin*

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An In-depth Technical Guide to Cyclamidomycin (Desdanine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by *Streptomyces* species. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. **Cyclamidomycin** exhibits broad-spectrum antibacterial activity by inhibiting key enzymes in cellular metabolism, namely nucleoside diphosphate kinase and pyruvate kinase. This document details the available information on its chemical characteristics, mechanism of action, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

Cyclamidomycin is a pyrrolidine-containing acrylamide antibiotic. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Cyclamidomycin** (Desdanine)

Identifier	Value
IUPAC Name	(2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide
Synonyms	Desdanine, Pyracrimycin A, NSC 121234
CAS Number	35663-85-5
Molecular Formula	C ₇ H ₁₀ N ₂ O
SMILES	<chem>C1CC(N=C1)/C=C/C(=O)N</chem>
InChI	InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+

Table 2: Physicochemical Properties of **Cyclamidomycin** (Desdanine)

Property	Value
Molecular Weight	138.17 g/mol
Appearance	White crystalline powder
Melting Point	175-177 °C (decomposes)
Solubility	Soluble in water and methanol. Slightly soluble in ethanol, acetone, and ethyl acetate. Insoluble in benzene and n-hexane.
UV Absorption (λ _{max})	275 nm (in water)

Biological Activity and Mechanism of Action

Cyclamidomycin demonstrates inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the targeted inhibition of two crucial metabolic enzymes: nucleoside diphosphate kinase (NDPK) and pyruvate kinase.

Inhibition of Nucleoside Diphosphate Kinase (NDPK)

NDPK is a vital enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) by catalyzing the transfer of a gamma-phosphate from an NTP (like ATP)

to a nucleoside diphosphate (NDP). This process is essential for DNA and RNA synthesis. By inhibiting NDPK, **Cyclamidomycin** disrupts the supply of precursors for nucleic acid synthesis, thereby halting bacterial replication.

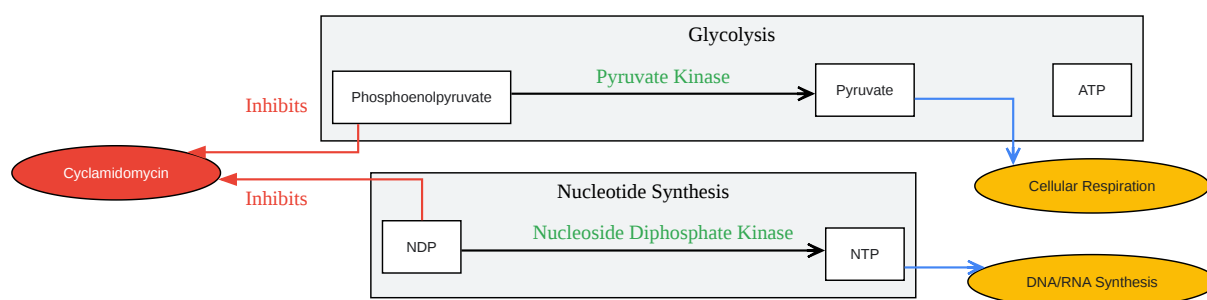
Inhibition of Pyruvate Kinase

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. Inhibition of this enzyme by **Cyclamidomycin** blocks the main energy-producing pathway of the cell, leading to a rapid depletion of ATP and subsequent cell death.^[1]

The dual inhibitory action of **Cyclamidomycin** on both nucleic acid precursor synthesis and central energy metabolism contributes to its potent antibacterial effect.

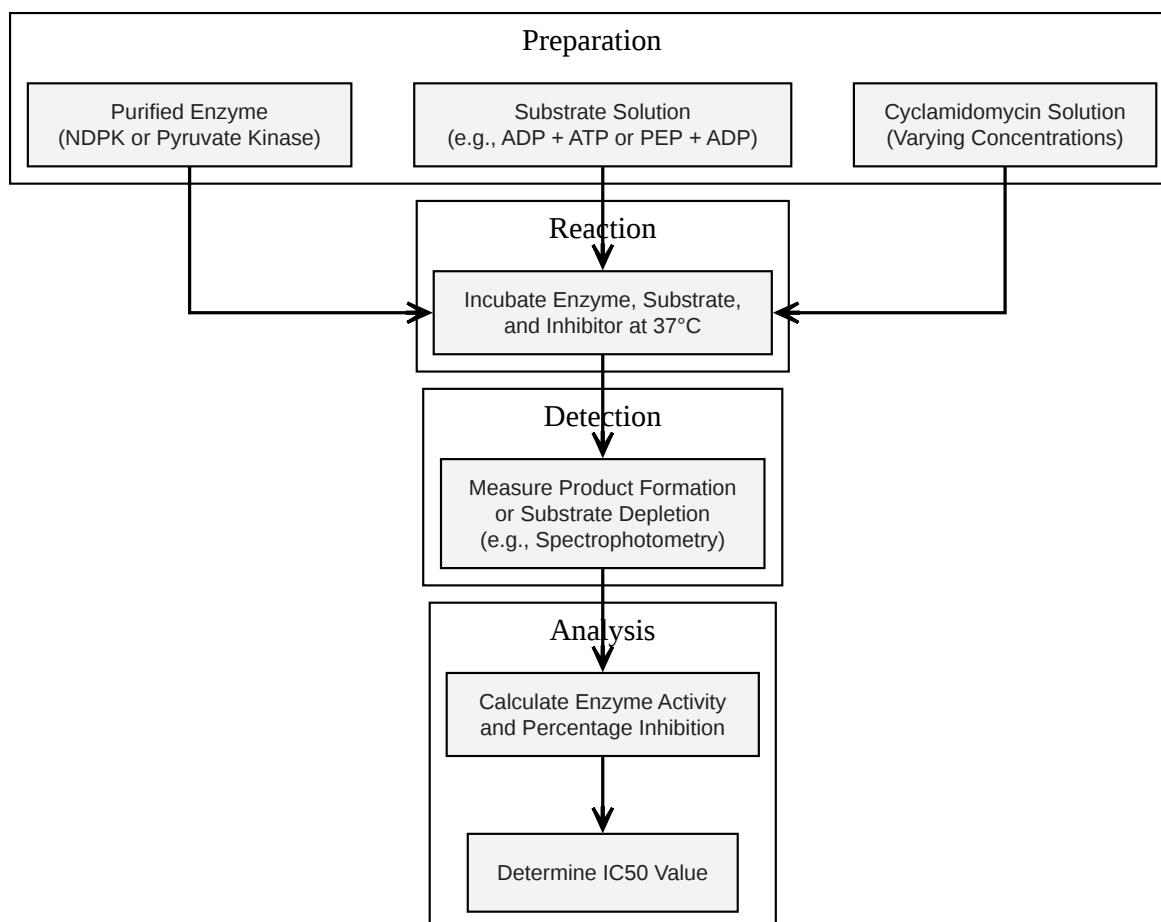
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Cyclamidomycin** and a general workflow for assessing its enzymatic inhibition.



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Caption: Mechanism of action of **Cyclamidomycin**.



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Caption: General workflow for enzyme inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of **Cyclamidomycin**. These protocols are based on the original research by Takahashi et al. (1971) and Saeki et al. (1972).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Cyclamidomycin** against various bacterial strains was determined using the agar dilution method.

Materials:

- Nutrient agar
- Sterile petri dishes
- **Cyclamidomycin** stock solution (e.g., 1 mg/mL in sterile water)
- Overnight bacterial cultures (e.g., *S. aureus*, *E. coli*)
- Sterile saline solution (0.85% NaCl)

Protocol:

- Prepare a series of twofold dilutions of the **Cyclamidomycin** stock solution in molten nutrient agar to achieve final concentrations ranging from 100 µg/mL to 0.1 µg/mL.
- Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.
- Prepare inoculums of the test bacteria by diluting overnight cultures in sterile saline to a density of approximately 10^6 CFU/mL.
- Spot 10 µL of each bacterial suspension onto the surface of the agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of **Cyclamidomycin** that completely inhibits visible growth of the bacteria.

Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay

The inhibitory effect of **Cyclamidomycin** on E. coli NDPK was assayed by measuring the formation of ATP from ADP and GTP.

Materials:

- Purified E. coli NDPK
- Tris-HCl buffer (50 mM, pH 7.5)
- MgCl₂ (5 mM)
- ADP (1 mM)
- [γ -³²P]GTP (0.5 mM, specific activity ~100 cpm/pmol)
- **Cyclamidomycin** solutions of various concentrations
- Whatman DE-81 filter paper discs
- Scintillation counter

Protocol:

- The reaction mixture (total volume 50 μ L) contains Tris-HCl buffer, MgCl₂, ADP, and the desired concentration of **Cyclamidomycin**.
- The reaction is initiated by the addition of [γ -³²P]GTP.
- The mixture is incubated at 37°C for 10 minutes.
- The reaction is stopped by spotting 20 μ L of the mixture onto a Whatman DE-81 filter paper disc.
- The discs are washed three times with 1% formic acid to remove unreacted [γ -³²P]GTP.
- The radioactivity remaining on the discs, corresponding to the [³²P]ATP formed, is measured using a scintillation counter.

- The percentage of inhibition is calculated by comparing the activity in the presence of **Cyclamidomycin** to a control reaction without the inhibitor.

Pyruvate Kinase Inhibition Assay

The inhibition of pyruvate kinase by **Cyclamidomycin** was determined by a coupled spectrophotometric assay. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase.

Materials:

- Purified pyruvate kinase
- HEPES buffer (50 mM, pH 7.5)
- KCl (100 mM)
- $MgCl_2$ (5 mM)
- Phosphoenolpyruvate (PEP) (2 mM)
- ADP (1.5 mM)
- NADH (0.2 mM)
- Lactate dehydrogenase (LDH) (10 units/mL)
- **Cyclamidomycin** solutions of various concentrations
- Spectrophotometer

Protocol:

- The assay is performed in a 1 mL cuvette containing HEPES buffer, KCl, $MgCl_2$, PEP, ADP, NADH, and LDH.
- The desired concentration of **Cyclamidomycin** is added to the cuvette and pre-incubated with the enzyme for 5 minutes at 25°C.

- The reaction is initiated by the addition of ADP.
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously for 5 minutes using a spectrophotometer.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of **Cyclamidomycin** to a control without the inhibitor.

Conclusion

Cyclamidomycin (Desdanine) is a potent antibiotic with a well-defined chemical structure and a dual mechanism of action that targets fundamental metabolic pathways in bacteria. Its ability to inhibit both nucleoside diphosphate kinase and pyruvate kinase makes it an interesting candidate for further investigation and potential development as a therapeutic agent. The experimental protocols detailed in this guide provide a foundation for researchers to replicate and expand upon the initial characterization of this promising natural product.

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References

- 1. What are Pyruvate kinases inhibitors and how do they work? [synapse.patsnap.com]
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